ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate
Overview
Description
Ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C25H24ClN3O3S and its molecular weight is 482.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.1226905 g/mol and the complexity rating of the compound is 862. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Dyeing Applications
Complexation with Metals for Dyeing Fabrics : One study explored the synthesis of disperse dyes derived from thiophene, which were then complexed with metals such as copper, cobalt, and zinc. These dyes, including those with structures somewhat similar to the queried compound, were applied to polyester and nylon fabrics, exhibiting good to excellent fastness properties and diverse shades of violet and brown (Abolude et al., 2021).
Potential Biological Activities
Antimicrobial Agents : Several compounds featuring core structural motifs related to the queried compound were synthesized with the intention of evaluating them as antimicrobial agents. For instance, mercapto-and aminopyrimidine derivatives showed in vitro antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).
Anticancer Potential : Novel thiophene and benzothiophene derivatives, designed for their anti-proliferative activity, were synthesized and evaluated against tumor cell lines. Some of these compounds demonstrated significant anti-cancer activities, suggesting the therapeutic potential of such structures (Mohareb et al., 2016).
Synthetic Methodologies
Novel Synthetic Routes : Research on the development of new synthetic methodologies for constructing heterocyclic compounds shares some commonality with the structure of interest. For example, studies have demonstrated the versatility of certain precursors in forming a wide array of heterocyclic structures, which could be pivotal in drug synthesis and material science (Zhu et al., 2003).
Properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-4-32-25(31)22-16(3)28-24(19(13-27)23(22)18-10-5-6-11-20(18)26)33-14-21(30)29-17-9-7-8-15(2)12-17/h5-12,23,28H,4,14H2,1-3H3,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUBQTKXUZBFRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3=CC=CC(=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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